4-Ethyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-benzofuran is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The ethyl group at the 4-position of the benzofuran ring distinguishes this compound from other benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethylating agents under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the 4-position of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: 4-Ethylbenzofuran-2-carboxylic acid.
Reduction: 4-Ethyldihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethyl-1-benzofuran has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Benzofuran: The parent compound without the ethyl group.
2-Ethylbenzofuran: An isomer with the ethyl group at the 2-position.
4-Methylbenzofuran: A similar compound with a methyl group instead of an ethyl group at the 4-position.
Uniqueness: 4-Ethyl-1-benzofuran is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C10H10O |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-ethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7H,2H2,1H3 |
InChI Key |
PYWUUDXTDWTKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=COC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.